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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

Get Quote

Classification: Heterocyclic Primary Amine / Pharmacophore Scaffold CAS Registry Number:

90533-23-6[1][2][3]

Executive Summary
4-(3-Chlorophenyl)thiazol-2-amine is a critical heterocyclic intermediate in medicinal

chemistry, belonging to the 2-aminothiazole class—a "privileged scaffold" capable of binding to

diverse biological targets with high affinity. While often utilized as a precursor for more complex

kinase inhibitors (e.g., CDK, VEGFR inhibitors) and adenosine receptor antagonists, the free

amine itself exhibits intrinsic antimicrobial and antifungal properties.

This guide provides a rigorous technical analysis of its synthesis via the Hantzsch method, its

physicochemical characterization, and its strategic utility in drug discovery.

Chemical Identity & Physicochemical Properties[1]
[2][4][5][6][7][8][9][10][11]
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Property Specification

IUPAC Name 4-(3-Chlorophenyl)-1,3-thiazol-2-amine

CAS Number 90533-23-6

Molecular Formula C₉H₇ClN₂S

Molecular Weight 210.68 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 112 °C (Ethanol recrystallization)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

pKa (Predicted) ~3.95 (Conjugate acid of thiazole nitrogen)

SMILES Nc1nc(cs1)-c2cccc(Cl)c1

Synthetic Methodology: The Hantzsch Thiazole
Synthesis[8][12]
The most robust and scalable route to 4-(3-Chlorophenyl)thiazol-2-amine is the Hantzsch

Thiazole Synthesis.[1] This condensation reaction involves a α-haloketone and a thioamide

(thiourea in this specific case).[1]

Reaction Workflow
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Figure 1: Mechanistic workflow of the Hantzsch synthesis for 2-aminothiazoles.

Detailed Experimental Protocol
Reagents:

3-Chlorophenacyl bromide (2-bromo-1-(3-chlorophenyl)ethan-1-one): 1.0 equiv[1]

Thiourea: 1.1 equiv

Ethanol (Absolute): 10 mL per gram of substrate[1]

Ammonium hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃): For neutralization[1]

Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 3-chlorophenacyl bromide (e.g., 2.33 g, 10 mmol) in absolute ethanol (25 mL).

Addition: Add thiourea (0.84 g, 11 mmol) in a single portion. The reaction is often exothermic;

ensure stirring is vigorous.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor reaction progress

via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot should disappear.

Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the hydrobromide salt

of the product may precipitate.

Neutralization: Pour the reaction mixture into ice-cold water (100 mL). Basify the solution to

pH 8–9 using aqueous NH₄OH or saturated NaHCO₃ solution. This liberates the free amine.

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3

x 20 mL) to remove inorganic salts.

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to

obtain pure 4-(3-Chlorophenyl)thiazol-2-amine.

Mechanistic Causality:

Thiourea Excess: A slight excess (1.1 equiv) ensures complete consumption of the alkylating

agent (bromide), which is a lachrymator and skin irritant.

Basification: The Hantzsch reaction generates HBr as a byproduct. The initial product is the

hydrobromide salt, which is water-soluble. Neutralization is strictly required to precipitate the

hydrophobic free amine.

Biological Applications & SAR
The 2-aminothiazole moiety is a "master key" in kinase inhibition. The 3-chlorophenyl

substitution specifically modulates lipophilicity and steric fit within hydrophobic pockets of

enzymes.

Pharmacophore Mapping[1]
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Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points.[1]

Key Therapeutic Areas[1]
Kinase Inhibition: The 2-amino group mimics the adenine ring of ATP, allowing the molecule

to anchor into the hinge region of kinases (e.g., CDKs, Src family). The 3-chlorophenyl ring

occupies the adjacent hydrophobic pocket (often the specificity pocket), where the chlorine

atom can engage in halogen bonding or fill hydrophobic voids.
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Antimicrobial Agents: Derivatives of 4-phenylthiazol-2-amine have shown efficacy against

Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The electron-withdrawing

chlorine at the meta-position enhances metabolic stability and lipophilicity (LogP ~3.4),

improving membrane permeability.[1]

Adenosine Receptor Antagonists: This scaffold is frequently derivatized (e.g., acylation of the

amine) to create selective A2A or A3 adenosine receptor antagonists, relevant in Parkinson's

disease research.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Serious Eye Damage H319
Causes serious eye irritation.

[1]

STOT - Single Exposure H335
May cause respiratory

irritation.[1]

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

Ventilation: All weighing and transfer operations should be conducted in a fume hood to

avoid inhalation of dust.

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under an

inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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